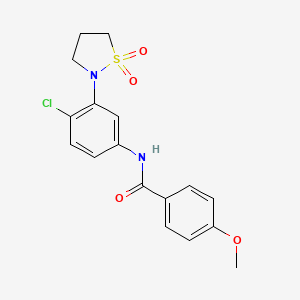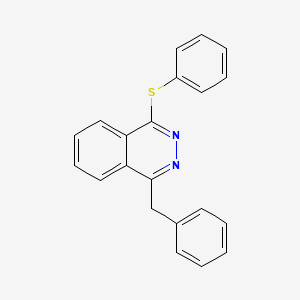![molecular formula C14H20N4O2 B2989110 N-[2-Methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]prop-2-enamide CAS No. 2305528-94-1](/img/structure/B2989110.png)
N-[2-Methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]prop-2-enamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a methoxy group and a 4-methylpiperazin-1-yl group, along with an acrylamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-Methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]prop-2-enamide typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the reaction of 2-methoxy-6-chloropyridine with 4-methylpiperazine under suitable conditions to introduce the piperazine group. Subsequent acylation with prop-2-enoyl chloride completes the synthesis.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide derivatives.
Reduction: The piperazine ring can be reduced to form piperazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction reactions may involve reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reactions can be carried out using nucleophiles in the presence of a base.
Major Products Formed:
Pyridine N-oxide derivatives from oxidation.
Piperazine derivatives from reduction.
Substituted methoxy derivatives from substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a kinase inhibitor, which can be useful in studying signal transduction pathways and developing new therapeutic agents.
Medicine: The compound's ability to inhibit certain kinases suggests its potential use in the treatment of diseases such as cancer. Its role in inhibiting BTK (Bruton's tyrosine kinase) has been explored for its anticancer properties.
Industry: In the pharmaceutical industry, this compound can be used in the development of new drugs. Its structural features make it a candidate for further modification and optimization in drug design.
Mechanism of Action
The mechanism by which N-[2-Methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]prop-2-enamide exerts its effects involves the inhibition of specific kinases. By binding to the active site of these enzymes, it prevents their phosphorylation activity, thereby disrupting cellular signaling pathways. The molecular targets include kinases such as BTK, which play a crucial role in B-cell development and function.
Comparison with Similar Compounds
N-[2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide
N-[2-Methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]acetamide
N-[2-Methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]but-2-enamide
Uniqueness: N-[2-Methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]prop-2-enamide stands out due to its specific structural features, such as the presence of the acrylamide group, which may confer unique biological and chemical properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for further research and development in both academic and industrial settings.
Properties
IUPAC Name |
N-[2-methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-4-13(19)15-11-5-6-12(16-14(11)20-3)18-9-7-17(2)8-10-18/h4-6H,1,7-10H2,2-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVOGFKHGHWHBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=C(C=C2)NC(=O)C=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline](/img/structure/B2989028.png)
![N-(3-chloro-4-methylphenyl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2989029.png)

![N-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2989032.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2989034.png)


![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B2989042.png)
![8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2989043.png)





